8-Hydroxy-p-menthan-3-one

Overview

Description

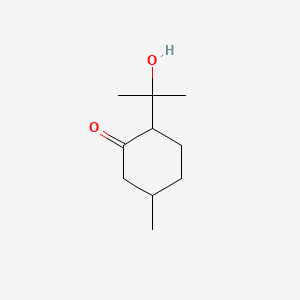

8-Hydroxy-p-menthan-3-one is a monoterpenoid derivative characterized by a hydroxyl (-OH) group at position 8 and a ketone (-C=O) group at position 3 on the p-menthane backbone. The p-menthane structure consists of a cyclohexane ring with a methyl group at position 1 and a (2-methyl)-propyl group at position 4 . This article compares these compounds based on molecular properties, applications, and safety profiles.

Preparation Methods

Preparation Methods

Oxidation of Menthene Diols

- Starting Material: Menthene diols, which are hydroxylated derivatives of p-menthane.

- Process: Acidic oxidation converts menthene diols into 8-hydroxy-p-menthan-3-one by forming an intermediate hydroxymenthone.

- Reaction Conditions: Acidic media, controlled temperature, and oxidation agents.

- Outcome: The hydroxymenthone intermediate can dehydrate to form menthadienone, which under certain conditions rearranges to pulegone.

- Significance: This method is straightforward and allows for selective formation of this compound as a key intermediate for further transformations.

Synthesis from Citronellal via Cyclization and Reduction

- Starting Material: Citronellal, a monoterpene aldehyde.

- Process: Citronellal undergoes acid-catalyzed cyclization to form p-menthane-3,8-diol, which can be further oxidized or reduced to yield this compound.

- Catalysts: Acid catalysts such as mineral acids; hydrogenation catalysts for reduction steps.

- Reaction Variables: Catalyst loading, organic/aqueous phase ratio, temperature, and reaction time are critical for optimizing yield and purity.

- Research Findings: Batch reactor studies showed yields of p-menthane-3,8-diol up to 92.3%, with by-product formation minimized by adjusting reaction parameters. Continuous flow reactors with intense mixing and temperature control are proposed for scale-up.

Hydrogenation of Pulegone

- Starting Material: Pulegone, a ketone monoterpene found in essential oils of Mentha species.

- Process: The ketone group in pulegone is selectively hydrogenated to form isopulegol, which can be further oxidized to this compound.

- Catalysts: Noble metal catalysts (e.g., Pd/C) or metallic hydrides (e.g., LiAlH4).

- Advantages: This route leverages natural sources and allows for stereoselective transformations.

- Notes: Pulegone is accessible from essential oils of peppermint and related plants, making this a semi-synthetic approach.

Biological Oxidation and Catalytic Hydrogenation

- Biological Step: Selective hydroxylation of 4R(+)-1-menthene using cytochrome P450 enzymes or microbial cell systems to produce hydroxylated intermediates.

- Chemical Step: Catalytic hydrogenation of hydroxylated intermediates to yield this compound or related menthane derivatives.

- Benefits: High selectivity and reduced by-product formation compared to purely chemical methods.

- Industrial Relevance: This two-step process is economically advantageous and environmentally friendly, with improved catalyst stability and enzyme performance through directed evolution techniques.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reaction Steps | Catalysts/Agents | Yield & Purity Notes | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Oxidation of Menthene Diols | Menthene diols | Acidic oxidation to hydroxymenthone | Acid catalysts, oxidants | High selectivity; intermediate formation | Simple, direct synthesis | Requires controlled acidic conditions |

| Cyclization of Citronellal | Citronellal | Acid-catalyzed cyclization, reduction | Acid catalysts, hydrogenation catalysts | Up to 92.3% yield for p-menthane-3,8-diol; by-products minimized by process control | Scalable; continuous flow potential | Sensitive to reaction variables |

| Hydrogenation of Pulegone | Pulegone | Ketone reduction to isopulegol, oxidation | Pd/C, LiAlH4, other hydrides | Efficient conversion; stereoselective | Uses natural terpene sources | Requires noble metal catalysts |

| Biological oxidation + hydrogenation | 4R(+)-1-menthene or limonene | Enzymatic hydroxylation, catalytic hydrogenation | Cytochrome P450 enzymes, Pd/C catalysts | High selectivity; fewer by-products | Environmentally friendly; selective | Requires enzyme preparation and optimization |

Detailed Research Findings

Batch vs Continuous Processes: Studies on batch synthesis of p-menthane-3,8-diol (a close analog) indicate that reaction time can be reduced to 8 minutes at 80-85°C with optimized catalyst loading and phase ratios, suggesting feasibility for continuous flow reactors with intense mixing to enhance mass transfer.

Mechanistic Insights: The formation of this compound may proceed via two pathways: direct formation from citronellal cyclization or via isopulegol intermediate hydrolysis. By-product acetals form from reactions between unreacted citronellal and the product, which can be minimized by controlling aqueous/organic phase ratios and acid concentration.

Enzymatic Oxidation: Use of cytochrome P450 enzymes for selective hydroxylation of 1-menthene or limonene has been shown to improve reaction rates and selectivity, with hydrogen peroxide as an oxidant. Directed evolution of enzymes enhances stability and acceptance of peroxide, improving process efficiency.

Catalytic Hydrogenation: Pd/CaCO3 catalysts provide stereoselective hydrogenation favoring (-)-menthol derivatives with minimal by-products, applicable in the final step of converting hydroxylated intermediates to this compound or related compounds.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-p-menthan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of p-menthan-3-one, such as ketones, alcohols, and substituted cyclohexanones .

Scientific Research Applications

The structure of 8-Hydroxy-p-menthan-3-one features a cyclohexanone ring with a hydroxyl group attached to a branched carbon chain, contributing to its reactivity and interaction with biological systems.

Biopesticide Development

This compound has been investigated for its potential as a biopesticide. Research indicates that it exhibits insecticidal properties, making it suitable for use in agricultural applications to control pest populations without the adverse effects associated with synthetic pesticides. Studies have shown that formulations containing this compound can effectively repel or kill various insect species, thus enhancing crop protection strategies .

Pharmacological Studies

The compound's biological activity has also led to its exploration in pharmacology. It has been studied for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications. Preliminary studies suggest that this compound may modulate immune responses and exhibit antibacterial properties, making it a candidate for developing new pharmaceutical agents .

Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the flavoring and fragrance industry. It is often incorporated into perfumes and food products to enhance sensory attributes. Its stability and compatibility with other compounds make it an attractive choice for formulators aiming to create appealing scents and flavors .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced properties or novel functionalities.

Case Study 1: Biopesticide Efficacy

In a controlled study assessing the efficacy of this compound as a biopesticide, researchers formulated a product containing this compound and tested it against common agricultural pests. The results demonstrated significant mortality rates among treated insects compared to control groups, indicating its potential as an effective pest management tool .

Case Study 2: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound evaluated its effectiveness against various bacterial strains. The findings revealed that the compound exhibited notable antibacterial activity, suggesting its potential application in developing natural preservatives or therapeutic agents against bacterial infections .

Mechanism of Action

The mechanism of action of 8-Hydroxy-p-menthan-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of 8-Hydroxy-p-menthan-3-one and Analogous Compounds

Detailed Research Findings

8-Mercapto-p-menthan-3-one (Thiol Derivative)

- Applications : Primarily used as a blackcurrant flavoring agent (FEMA 3177) in food and animal feed due to its potent sulfurous aroma .

- Stereoisomerism : Exists as a mixture of cis and trans isomers, which influence its flavor profile .

- Safety: Evaluated by the EFSA Panel for use in animal feed additives.

- Physicochemical Properties : Density of 1 g/mL at 25°C .

p-Menthan-3-one (Ketone Derivative)

- Applications: Utilized in fragrance compositions and as a synthetic intermediate for terpenoid derivatives .

- Structural Simplicity : Lacking hydroxyl or thiol groups, it exhibits higher volatility compared to its functionalized analogs.

This compound (Hypothetical Hydroxyl Derivative)

- Potential Uses: Could serve as a fragrance modifier or pharmaceutical intermediate, though empirical data are lacking.

Biological Activity

8-Hydroxy-p-menthan-3-one, also known as (-)-Cubebaol, is a monoterpene compound primarily derived from the essential oil of the plant Mentha pulegium (pennyroyal). This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential insecticidal properties.

Chemical Structure and Properties

- Chemical Formula: C10H18O2

- Molecular Weight: 170.25 g/mol

- CAS Number: 3014189

- IUPAC Name: (1RS,4SR)-8-hydroxy-p-menthan-3-one

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study identified it as one of the major components in the essential oil of Mentha pulegium, which demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for these bacteria was reported to be relatively low, indicating its potential as a natural preservative or therapeutic agent in controlling microbial infections .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a potential application in treating inflammatory diseases or conditions where inflammation is a key component .

The biological activity of this compound is believed to be mediated through its interaction with various biological targets:

- Transient Receptor Potential (TRP) Channels: It may activate TRPM8 channels, which are involved in the sensation of cold and pain relief.

- Enzymatic Inhibition: The compound has shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling .

Toxicological Profile

Studies have assessed the safety profile of this compound. Acute toxicity tests indicate that it has a low toxicity level when administered at controlled doses. For instance, doses up to 3000 mg/kg did not show significant adverse effects on body weight or organ morphology in animal models . However, further studies are necessary to establish long-term safety and any potential side effects.

Study on Antimicrobial Efficacy

A study conducted on the essential oil of Mentha pulegium highlighted that this compound constituted approximately 5.97% of the oil and was effective against several bacterial strains. The study utilized standard disk diffusion methods to measure efficacy, with results indicating significant zones of inhibition compared to control groups .

Anti-inflammatory Research

In another investigation, researchers evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The findings demonstrated a reduction in paw edema and lower levels of inflammatory markers in treated animals compared to controls, suggesting its potential therapeutic role in managing inflammation-related disorders .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Hydroxy-p-menthan-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves oxidation or hydroxylation of p-menthane derivatives. Key variables include catalyst selection (e.g., transition metal catalysts for selective hydroxylation) and solvent systems. For example, using tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile can improve regioselectivity . Yield optimization requires monitoring temperature (e.g., 60–80°C) and reaction time (6–12 hours). Purification via column chromatography with hexane/ethyl acetate gradients is standard. Validate purity using HPLC or GC-MS .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine spectral methods for structural confirmation:

- NMR : - and -NMR to identify hydroxyl and carbonyl groups.

- IR : Detect O-H stretching (~3200 cm) and ketone C=O (~1700 cm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification.

Cross-reference data with databases like NIST Chemistry WebBook for spectral matching .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and tightly sealed goggles to prevent skin/eye contact. For spills, absorb with inert material (e.g., vermiculite) and dispose following hazardous waste guidelines. Emergency responders should use self-contained breathing apparatus (SCBA) if exposure occurs .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For pH-dependent degradation, use buffer solutions (pH 3–9) and track decomposition products via LC-MS. Statistical tools like ANOVA can identify significant degradation pathways. Report discrepancies in decomposition rates with confidence intervals .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use isotopically labeled -8-Hydroxy-p-menthan-3-one in in vitro assays (e.g., liver microsomes). Analyze metabolites via UPLC-QTOF-MS and compare fragmentation patterns with reference libraries. Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic transformations .

Q. What computational methods predict the environmental fate of this compound, and how do they align with experimental data?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with experimental soil/water microcosm studies. Use tools like EPI Suite™ for initial screening, but refine parameters with laboratory-derived kinetic data .

Q. How should researchers address over-constraining in constraint-based simulations of this compound’s reactivity?

- Methodological Answer : Implement iterative constraint relaxation in molecular dynamics (MD) simulations. For example, adjust torsional angles or bond lengths in DFT calculations to explore alternative reaction pathways. Compare simulated intermediates with experimental trapping studies (e.g., using radical scavengers) .

Q. Data Integrity and Reporting

Q. What frameworks ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw data (e.g., NMR FID files, chromatograms) in repositories like Zenodo. Use electronic lab notebooks (ELNs) with version control. Disclose instrument calibration protocols and batch-specific reagent details .

Q. How can researchers mitigate biases in interpreting bioactivity data for this compound?

- Methodological Answer : Employ blinded analysis for cell-based assays (e.g., assign random codes to test/control groups). Validate dose-response curves with independent replicates. Use tools like Prism® for outlier detection (Grubbs’ test) and report effect sizes with 95% CIs .

Q. What ethical considerations apply when publishing conflicting data on this compound’s efficacy?

Properties

IUPAC Name |

2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZZGEDTDYWNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954657 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-24-3 | |

| Record name | Cyclohexanone, 2-(1-hydroxy-1-methylethyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.